molecular formula C18H14Br2N4O2 B11643962 (2E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)prop-2-enenitrile

(2E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)prop-2-enenitrile

Cat. No.: B11643962
M. Wt: 478.1 g/mol
InChI Key: SROOZENDGBUASV-NYYWCZLTSA-N
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Description

(2E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)prop-2-enenitrile is a complex organic compound featuring multiple functional groups, including bromine, ethoxy, methoxy, and imidazopyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which are then subjected to a series of reactions including bromination, etherification, and condensation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (2E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)prop-2-enenitrile stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C18H14Br2N4O2

Molecular Weight

478.1 g/mol

IUPAC Name

(E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)prop-2-enenitrile

InChI

InChI=1S/C18H14Br2N4O2/c1-3-26-16-13(20)5-10(6-15(16)25-2)4-11(8-21)17-23-14-7-12(19)9-22-18(14)24-17/h4-7,9H,3H2,1-2H3,(H,22,23,24)/b11-4+

InChI Key

SROOZENDGBUASV-NYYWCZLTSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C(\C#N)/C2=NC3=C(N2)C=C(C=N3)Br)OC

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=C(C#N)C2=NC3=C(N2)C=C(C=N3)Br)OC

Origin of Product

United States

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